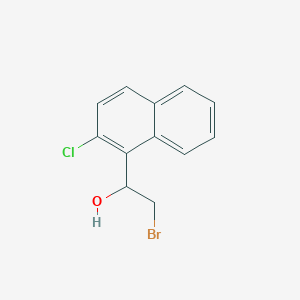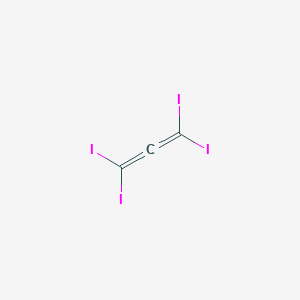
1,1,3,3-Tetraiodopropa-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraiodopropa-1,2-diene is an organoiodine compound characterized by the presence of four iodine atoms attached to a propadiene backbone. This compound is notable for its unique structure, which includes two double bonds and four iodine atoms, making it a subject of interest in various fields of chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetraiodopropa-1,2-diene typically involves the iodination of propadiene derivatives. One common method includes the reaction of propadiene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms to the desired positions on the propadiene molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetraiodopropa-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less iodinated or deiodinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include iodinated epoxides, deiodinated propadiene derivatives, and various substituted propadiene compounds .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraiodopropa-1,2-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in the development of iodinated contrast agents for medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetraiodopropa-1,2-diene involves its ability to undergo various chemical transformations due to the presence of multiple iodine atoms and double bonds. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1,1,3,3-Tetrachloropropa-1,2-diene: Similar structure but with chlorine atoms instead of iodine.
1,1,3,3-Tetrabromopropa-1,2-diene: Similar structure but with bromine atoms instead of iodine.
1,1,3,3-Tetrafluoropropa-1,2-diene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 1,1,3,3-Tetraiodopropa-1,2-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts. The larger atomic size and higher atomic weight of iodine contribute to different steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Propiedades
Número CAS |
5200-39-5 |
|---|---|
Fórmula molecular |
C3I4 |
Peso molecular |
543.65 g/mol |
InChI |
InChI=1S/C3I4/c4-2(5)1-3(6)7 |
Clave InChI |
BNSRTTWMOYDNLK-UHFFFAOYSA-N |
SMILES canónico |
C(=C(I)I)=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


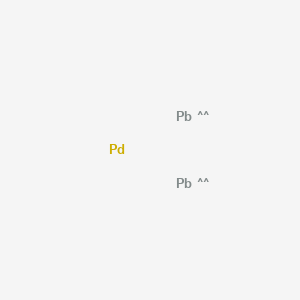

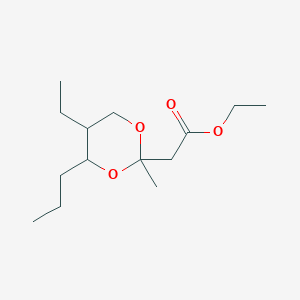
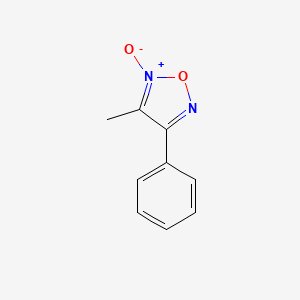
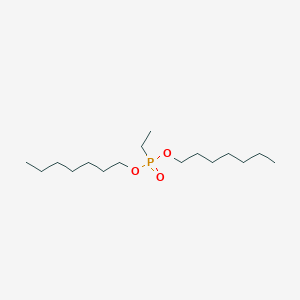
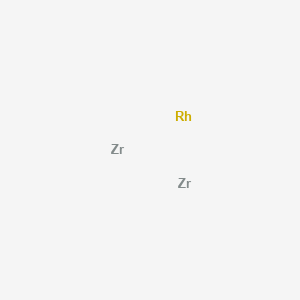
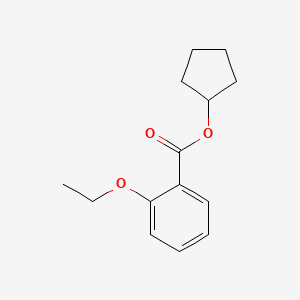
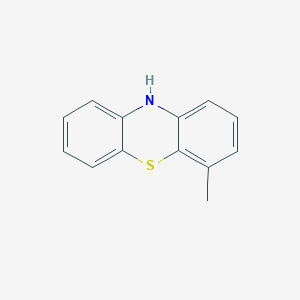
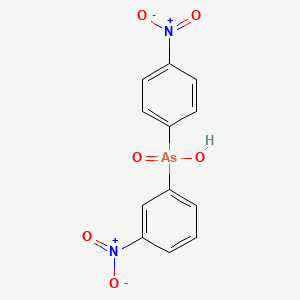

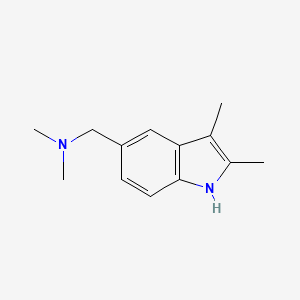
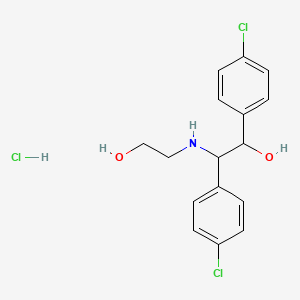
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
